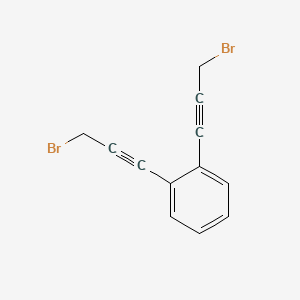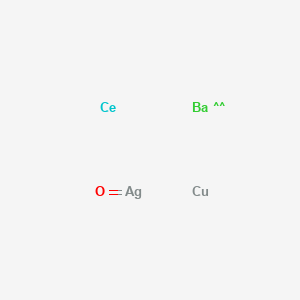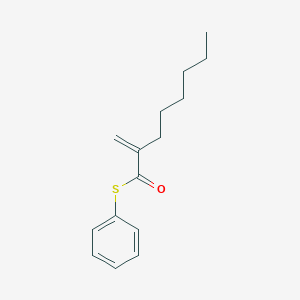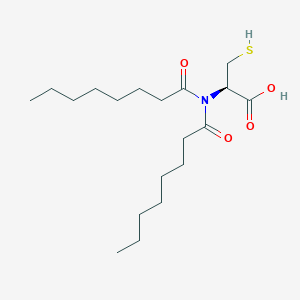
N,N-Dioctanoyl-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dioctanoyl-L-cysteine is a synthetic derivative of the amino acid L-cysteine, where the amino group is substituted with two octanoyl groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a cysteine backbone with long-chain fatty acid substitutions, which may impart unique properties compared to its parent compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dioctanoyl-L-cysteine typically involves the acylation of L-cysteine with octanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{L-cysteine} + 2 \text{Octanoyl chloride} \rightarrow \text{this compound} + 2 \text{HCl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems could further enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dioctanoyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides.
Reduction: Disulfides formed from oxidation can be reduced back to thiols.
Substitution: The octanoyl groups can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Disulfide derivatives.
Reduction: Regeneration of the thiol group.
Substitution: New compounds with different substituents replacing the octanoyl groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in modulating cellular redox states and as a potential antioxidant.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and modulation of cellular signaling pathways.
Industry: Potential use in the formulation of pharmaceuticals and nutraceuticals due to its unique properties.
Mecanismo De Acción
The mechanism of action of N,N-Dioctanoyl-L-cysteine involves its ability to modulate redox states within cells. The compound can act as an antioxidant by scavenging reactive oxygen species (ROS) and replenishing intracellular glutathione levels. The long-chain fatty acid substitutions may enhance its cellular uptake and bioavailability, allowing it to exert its effects more efficiently. Molecular targets include enzymes involved in redox regulation and signaling pathways related to oxidative stress.
Comparación Con Compuestos Similares
N-acetyl-L-cysteine: Another derivative of L-cysteine with acetyl substitution, known for its antioxidant properties.
L-cysteine: The parent compound, a naturally occurring amino acid with a thiol group.
N,N’-Diacetyl-L-cystine: A disulfide dimer of N-acetyl-L-cysteine with immunomodulatory properties.
Comparison: N,N-Dioctanoyl-L-cysteine is unique due to its long-chain fatty acid substitutions, which may enhance its lipophilicity and cellular uptake compared to N-acetyl-L-cysteine and L-cysteine. This could potentially make it more effective in certain applications, such as crossing cellular membranes or interacting with lipid-rich environments.
Propiedades
Número CAS |
193888-48-1 |
|---|---|
Fórmula molecular |
C19H35NO4S |
Peso molecular |
373.6 g/mol |
Nombre IUPAC |
(2R)-2-[di(octanoyl)amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C19H35NO4S/c1-3-5-7-9-11-13-17(21)20(16(15-25)19(23)24)18(22)14-12-10-8-6-4-2/h16,25H,3-15H2,1-2H3,(H,23,24)/t16-/m0/s1 |
Clave InChI |
WIIPVLKWZBRYTI-INIZCTEOSA-N |
SMILES isomérico |
CCCCCCCC(=O)N([C@@H](CS)C(=O)O)C(=O)CCCCCCC |
SMILES canónico |
CCCCCCCC(=O)N(C(CS)C(=O)O)C(=O)CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Bis[hexyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12563095.png)
![Tert-butyl[(5-iodopent-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B12563104.png)
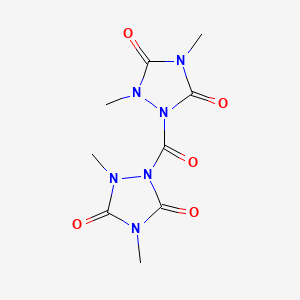


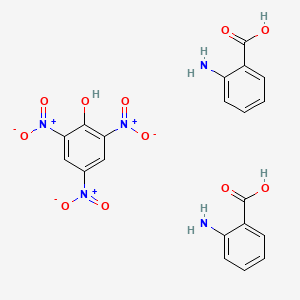

![1-(5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B12563149.png)
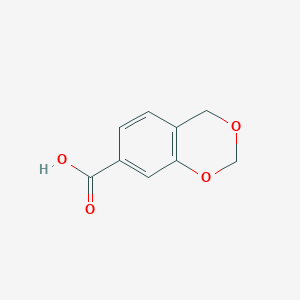
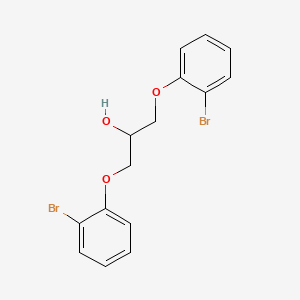
![4-[(Quinoxalin-2-yl)oxy]butan-1-amine](/img/structure/B12563183.png)
